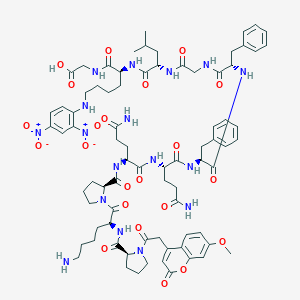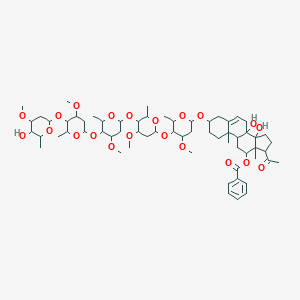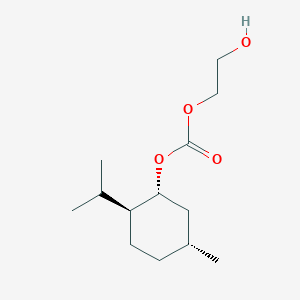![molecular formula C27H29N3O5 B235498 N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B235498.png)
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide, commonly known as DMXB-A, is a synthetic compound that has gained significant attention in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel present in the central and peripheral nervous systems. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
DMXB-A acts as a selective agonist of the α7nAChR, which is a ligand-gated ion channel that regulates the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. The activation of α7nAChR by DMXB-A leads to the influx of calcium ions into the cells, which triggers a cascade of intracellular signaling pathways. These pathways are involved in the regulation of synaptic plasticity, neuronal survival, and neuroprotection.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects in the brain. It enhances the release of acetylcholine, which is a neurotransmitter involved in learning and memory. It also reduces the release of pro-inflammatory cytokines, which are implicated in the pathogenesis of neurodegenerative diseases. DMXB-A has been shown to improve cognitive function, reduce anxiety-like behaviors, and enhance neuroprotection in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for use in lab experiments. It is a highly selective agonist of the α7nAChR, which reduces the risk of off-target effects. It has also been shown to have a high affinity for the receptor, which allows for the use of low concentrations of the compound. However, DMXB-A has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. It also has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels.
Orientations Futures
There are several future directions for the research on DMXB-A. One potential application is in the treatment of Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. Another potential application is in the treatment of chronic pain, where it has been shown to reduce pain sensitivity and inflammation. Further research is needed to explore the potential of DMXB-A in these and other neurological and psychiatric disorders. Additionally, the development of more potent and selective agonists of α7nAChR could lead to the development of more effective therapies for these disorders.
Méthodes De Synthèse
The synthesis of DMXB-A involves the reaction of 3,5-dimethoxybenzoic acid with piperazine and subsequent condensation with 2-methoxybenzoyl chloride. The resulting product is then purified through column chromatography to obtain the pure compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. The compound has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain. It has also been investigated for its potential use in treating chronic pain, addiction, and anxiety disorders.
Propriétés
Nom du produit |
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide |
|---|---|
Formule moléculaire |
C27H29N3O5 |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
N-[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C27H29N3O5/c1-33-22-16-19(17-23(18-22)34-2)27(32)30-14-12-29(13-15-30)21-10-8-20(9-11-21)28-26(31)24-6-4-5-7-25(24)35-3/h4-11,16-18H,12-15H2,1-3H3,(H,28,31) |
Clé InChI |
AGNJJUGBOFLLAB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)

![(7Z,18E,20Z)-17-Ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B235437.png)

![2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B235440.png)

![3-[[(10E,12E,18Z,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B235462.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235471.png)
![N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B235476.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B235489.png)
![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B235496.png)